tert-Butyl (1-methyl-5-phenylpiperidin-3-yl)carbamate
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Overview
Description
tert-Butyl (1-methyl-5-phenylpiperidin-3-yl)carbamate: is a chemical compound with the molecular formula C17H26N2O2 and a molecular weight of 290.4 g/mol . This compound is characterized by a piperidine ring substituted with a phenyl group, a methyl group, and a tert-butyl carbamate group. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-methyl-5-phenylpiperidin-3-yl)carbamate typically involves the reaction of 1-methyl-5-phenylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (1-methyl-5-phenylpiperidin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products Formed:
Oxidation: N-oxides of the piperidine ring.
Reduction: Primary or secondary amines.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
Chemistry: In organic chemistry, tert-Butyl (1-methyl-5-phenylpiperidin-3-yl)carbamate is used as a protecting group for amines. It helps in the selective protection and deprotection of functional groups during multi-step synthesis .
Biology and Medicine: The compound is studied for its potential pharmacological properties. It serves as a precursor for the synthesis of various bioactive molecules, including potential drug candidates for neurological disorders .
Industry: In the chemical industry, it is used in the synthesis of specialty chemicals and intermediates. Its stability and reactivity make it a valuable compound for various industrial applications .
Mechanism of Action
The mechanism of action of tert-Butyl (1-methyl-5-phenylpiperidin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler analog used as a protecting group for amines.
tert-Butyl (1-acetylpyrrolidin-3-yl)(methyl)carbamate: Another derivative with different substituents on the piperidine ring
Uniqueness: tert-Butyl (1-methyl-5-phenylpiperidin-3-yl)carbamate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Its combination of a phenyl group, a methyl group, and a tert-butyl carbamate group makes it versatile for various applications in synthesis and research .
Properties
Molecular Formula |
C17H26N2O2 |
---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
tert-butyl N-(1-methyl-5-phenylpiperidin-3-yl)carbamate |
InChI |
InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)18-15-10-14(11-19(4)12-15)13-8-6-5-7-9-13/h5-9,14-15H,10-12H2,1-4H3,(H,18,20) |
InChI Key |
WGHBYQBNWQRUQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CN(C1)C)C2=CC=CC=C2 |
Origin of Product |
United States |
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